N-hydroxy-4-{imidazo[1,2-a]pyridin-2-yl}benzene-1-carboximidamide
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Overview
Description
N-hydroxy-4-{imidazo[1,2-a]pyridin-2-yl}benzene-1-carboximidamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-a]pyridine ring fused to a benzene ring, with a carboximidamide group and a hydroxy group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxy-4-{imidazo[1,2-a]pyridin-2-yl}benzene-1-carboximidamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridine with an arylglyoxal, followed by cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions often include the use of catalysts such as transition metals or metal-free oxidation strategies .
Industrial Production Methods: Industrial production of this compound may involve large-scale multicomponent reactions using green solvents and eco-friendly catalysts. The process is designed to be scalable and operationally simple, with high yields and minimal purification steps .
Chemical Reactions Analysis
Types of Reactions: N-hydroxy-4-{imidazo[1,2-a]pyridin-2-yl}benzene-1-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxy group and the carboximidamide group.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can lead to the formation of a carbonyl group, while reduction of the carboximidamide group can yield an amine derivative .
Scientific Research Applications
N-hydroxy-4-{imidazo[1,2-a]pyridin-2-yl}benzene-1-carboximidamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities . The compound is also used in the development of new drugs and as a probe in biochemical assays .
Mechanism of Action
The mechanism of action of N-hydroxy-4-{imidazo[1,2-a]pyridin-2-yl}benzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as acetylcholinesterase and lipoxygenase, leading to a decrease in the production of inflammatory mediators . It can also bind to DNA and interfere with the replication process, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-hydroxy-4-{imidazo[1,2-a]pyridin-2-yl}benzene-1-carboximidamide include imidazo[1,2-a]pyrimidines, imidazo[1,5-a]pyridines, and imidazo[1,2-a]pyrazines . These compounds share the imidazo[1,2-a] core structure but differ in the substituents attached to the ring.
Uniqueness: What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the hydroxy group and the carboximidamide group allows for a wide range of chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
N'-hydroxy-4-imidazo[1,2-a]pyridin-2-ylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c15-14(17-19)11-6-4-10(5-7-11)12-9-18-8-2-1-3-13(18)16-12/h1-9,19H,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUKDLULKUBANP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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